
N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide, commonly known as MPHP-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids and has been found to exhibit potent agonist activity at the cannabinoid receptors.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Research on similar compounds illustrates the utility in organic synthesis, particularly in lithiation reactions and the synthesis of complex organic frameworks. For example, the variations in the site of lithiation of related compounds suggest potential applications in the strategic functionalization of pivalamide derivatives for organic synthesis (Smith, El‐Hiti, & Alshammari, 2012). Additionally, studies involving the oxidative synthesis of azacyclic derivatives highlight the potential of N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide and its analogs in generating novel bioactive molecules (Amano & Nishiyama, 2006).
Medicinal Chemistry and Drug Design
The structural motif of N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide is reminiscent of various pharmacologically active molecules. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective kinase inhibitors, suggesting that similar structures could be explored for targeting specific enzymes or receptors in drug discovery efforts (Schroeder et al., 2009).
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)16(20)18-13-5-7-14(8-6-13)19-11-9-15(21-4)10-12-19/h5-8,15H,9-12H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCRAZGFIYOOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B2607747.png)
![(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2607748.png)
![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2607750.png)
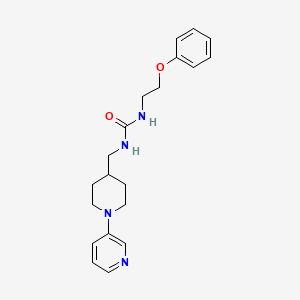

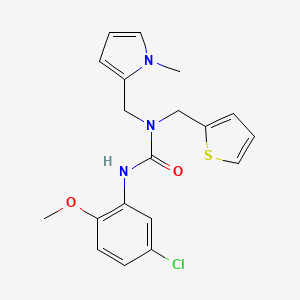
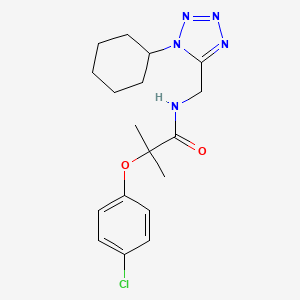
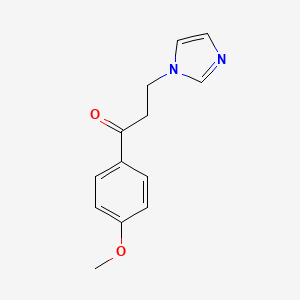
![[2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2607761.png)
![3-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2607762.png)
![N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2607764.png)
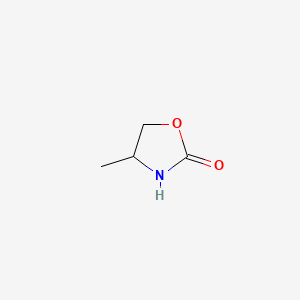

![7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2607768.png)